

In-Depth Technical Guide to BDP FL-PEG5-acid

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Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BDP FL-PEG5-acid**, a fluorescent linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The guide details its core properties, a representative experimental protocol for its application in bioconjugation, and a visualization of its role in the Proteolysis Targeting Chimera (PROTAC) workflow.

Core Properties of BDP FL-PEG5-acid

BDP FL-PEG5-acid is a specialized chemical compound featuring a bright, photostable green-fluorescent BODIPY™ FL (BDP FL) dye. This dye is conjugated to a five-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid group. This unique structure provides a combination of excellent fluorescence properties with enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules.^[1] The PEG spacer increases water solubility and membrane permeability of the molecules it is attached to.^{[1][2][3][4]}

Quantitative Data Summary

The key quantitative data for **BDP FL-PEG5-acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	583.44 g/mol	
Chemical Formula	C ₂₇ H ₄₀ BF ₂ N ₃ O ₈	
CAS Number	2093197-98-7	
Excitation Maximum (BDP FL Core)	~502-504 nm	
Emission Maximum (BDP FL Core)	~511-514 nm	
Appearance	Orange solid	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	

Experimental Protocol: Amine Conjugation

The terminal carboxylic acid of **BDP FL-PEG5-acid** allows for its covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins or amine-functionalized small molecules. This is typically achieved by first activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To fluorescently label an amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) with **BDP FL-PEG5-acid**.

Materials:

- **BDP FL-PEG5-acid**
- Amine-containing molecule of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column for purification

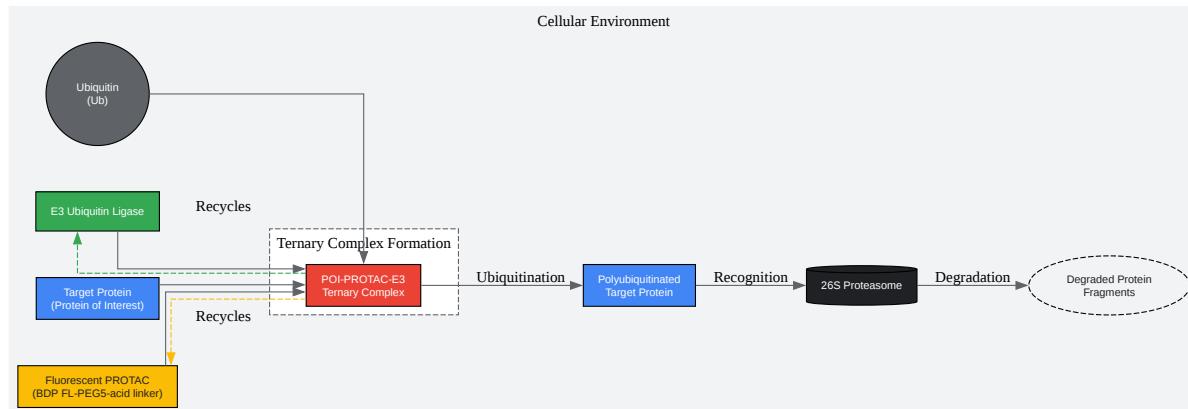
Procedure:

- Activation of **BDP FL-PEG5-acid**:
 - Dissolve **BDP FL-PEG5-acid**, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM solution of the activated linker.
 - Allow the reaction to proceed for 1-2 hours at room temperature to form the BDP FL-PEG5-NHS ester.
- Preparation of the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.
- Conjugation Reaction:
 - Slowly add a 10- to 20-fold molar excess of the activated BDP FL-PEG5-NHS ester solution to the solution of the amine-containing molecule with gentle stirring.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for an additional 30 minutes at room temperature.

- Purification of the Conjugate:
 - Separate the fluorescently labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the purified conjugate, which can be identified by its fluorescence.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of BDP FL (~503 nm).

Visualization of Application in PROTAC Workflow

A primary application of **BDP FL-PEG5-acid** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it can serve as the fluorescently tagged linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The fluorescence of the BDP FL moiety allows for the tracking and quantification of the PROTAC's interaction with cells and its biological activity.



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Caption: PROTAC-mediated protein degradation workflow.

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